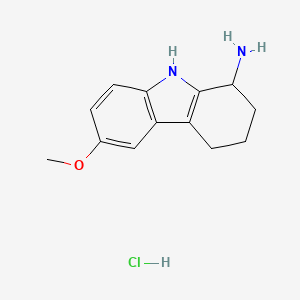

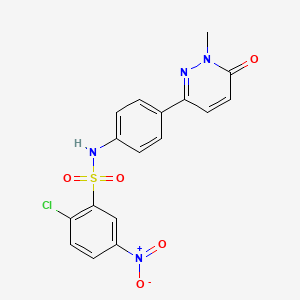

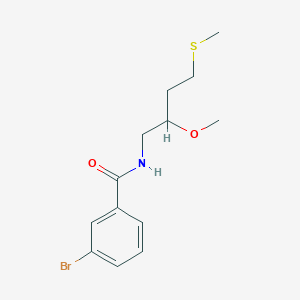

2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves coupling reactions and subsequent crystallization. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction followed by crystallization using a toluene and methanol mixture . Similarly, the synthesis of other naphthalene derivatives, such as N-1-Naphthyl-3-oxobutanamide, involves reactions with various reagents to yield pyridine derivatives . These methods could potentially be adapted for the synthesis of 2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be confirmed using techniques such as elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. The compound likely exhibits a complex structure with multiple aromatic rings and heteroatoms, which would be reflected in its spectral and crystallographic data.

Chemical Reactions Analysis

Naphthalene derivatives can participate in a variety of chemical reactions. For example, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds . The presence of functional groups such as acetamide in the compound of interest suggests that it may also undergo similar reactions, leading to a diverse range of potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be characterized by thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These properties are influenced by the molecular structure and the nature of the substituents attached to the naphthalene core. The compound , with its acetamide and pyrazinyl groups, would likely exhibit unique properties that could be explored using these analytical techniques.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Catalysis and Synthesis : The use of nano magnetite (Fe3O4) as a catalyst for the synthesis of N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives underlines the importance of naphthalene derivatives in facilitating efficient chemical reactions (Mokhtary & Torabi, 2017). These methodologies emphasize clean, high-yield processes, highlighting the role of naphthalene-based compounds in advancing synthetic efficiency.

- Chemosensors : The development of naphthoquinone-based chemosensors for transition metal ions showcases the application of naphthalene derivatives in molecular recognition and sensor technology, with specific selectivity towards Cu2+ ions (Gosavi-Mirkute et al., 2017). This research signifies the potential of naphthalene and pyrazinyl structures in creating sensitive and selective detection systems for metal ions.

Material Science and Polymer Chemistry

- Polymer Synthesis : The reversible addition–fragmentation chain transfer (RAFT) polymerization of monomers containing naphthoxyl groups into copolymers demonstrates the utility of naphthalene derivatives in the design of novel materials for metal ion detection and analysis (Zhou et al., 2008). This highlights the application of these compounds in creating functional polymers with specific analytical uses.

Bioorganic Chemistry and Pharmacology

- Anticonvulsant Activity : The synthesis and evaluation of naphthalen-2-yl acetate derivatives for potential anticonvulsant activity demonstrate the medicinal chemistry applications of naphthalene derivatives (Ghareb et al., 2017). These studies provide a foundation for the development of new therapeutic agents, showcasing the relevance of naphthalene-based structures in drug discovery.

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c27-21(13-17-7-3-6-16-5-1-2-9-19(16)17)26-15-20-22(25-12-11-24-20)18-8-4-10-23-14-18/h1-12,14H,13,15H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMDMMSIJLBTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-1-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2547834.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)

![2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2547845.png)

![7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2547846.png)